molecular formula C13H12OS B15166887 1,3-Oxathiolane, 2-(2-naphthalenyl)- CAS No. 203986-01-0

1,3-Oxathiolane, 2-(2-naphthalenyl)-

Cat. No.: B15166887
CAS No.: 203986-01-0
M. Wt: 216.30 g/mol
InChI Key: XAXBBXDAWOTOFY-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2-(2-naphthalenyl)- is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.30 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Oxathiolane, 2-(2-naphthalenyl)- is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,3-Oxathiolane, 2-(2-naphthalenyl)- is characterized by its oxathiolane ring structure, which contains a sulfur atom and is fused with a naphthalene moiety. This unique structure contributes to its biological properties.

The biological activity of 1,3-oxathiolane derivatives often involves their role as nucleoside analogs. These compounds can inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA. For instance, studies have shown that oxathiolane nucleosides can act as potent inhibitors of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV . The presence of sulfur in the oxathiolane ring enhances the compound's ability to interfere with nucleic acid synthesis.

Therapeutic Applications

  • Antiviral Activity :
    • HIV Treatment : Several studies have highlighted the efficacy of 1,3-oxathiolane nucleosides in treating HIV infections. These compounds exhibit significant antiviral activity by inhibiting reverse transcriptase and preventing viral replication .
    • Hepatitis B Virus : Similar mechanisms have been observed against Hepatitis B virus, where oxathiolane derivatives show promise as therapeutic agents .
  • Cancer Treatment :
    • Recent research has explored the use of 1,3-oxathiolane compounds in cancer therapy. Their ability to modulate cellular pathways and inhibit tumor growth has been investigated, although more research is needed to fully understand their potential in oncology .

Table 1: Summary of Biological Activities

StudyCompoundTargetFindings
Schinazi et al. (1992)cis-5-Fluoro-1-[2-(Hydroxymethyl)-1,3-Oxathiolane-5-yl]CytosineHIVDemonstrated selective inhibition of HIV replication .
Chu et al. (2013)2’,3’-Dideoxy-3’-OxacytidineHIVShowed effective incorporation into viral DNA leading to chain termination .
D’alonzo & Guaragna (2013)Various OxathiolanesCancer CellsIndicated potential for inhibiting cancer cell proliferation .

Synthesis and Structural Modifications

The synthesis of 1,3-oxathiolane derivatives typically involves the formation of the oxathiolane ring followed by coupling with various nucleobases. Techniques such as N-glycosylation are employed to ensure stereoselectivity during synthesis . Recent advancements have focused on improving yields and purities through novel synthetic routes.

Scientific Research Applications

Synthesis of 1,3-Oxathiolane Compounds

The synthesis of 1,3-oxathiolane derivatives typically involves the formation of the oxathiolane ring through various chemical reactions. Key methods include:

  • Cyclization Reactions : The oxathiolane ring can be formed by cyclization of appropriate precursors. For instance, methods involving mercaptoacetic acid and aldehyde derivatives have been reported to yield high-purity products with improved yields .
  • Enzymatic Resolution : Enzymatic methods can be employed to resolve racemic mixtures of oxathiolane compounds into their enantiomers, which is crucial for enhancing biological activity and specificity .

1,3-Oxathiolane derivatives have shown promise as nucleoside analogs in the treatment of viral infections such as HIV and hepatitis B. The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), competing with natural deoxynucleotides for incorporation into viral DNA. Key findings include:

  • Anti-HIV Activity : Certain oxathiolane nucleosides like 3TC (lamivudine) and FTC (emtricitabine) exhibit potent anti-HIV activity by inhibiting reverse transcriptase, thus preventing viral replication . These compounds have become essential components of antiretroviral therapy.
  • Mechanism of Action : The presence of sulfur in the oxathiolane structure alters the pharmacokinetics and pharmacodynamics compared to traditional nucleoside analogs, enhancing their efficacy against resistant strains of viruses .

Case Studies

Several studies have demonstrated the effectiveness of 1,3-oxathiolane derivatives in clinical settings:

  • Clinical Trials : Research has shown that 3TC and FTC are effective in reducing viral load in HIV-positive patients. These drugs are often used in combination therapies to enhance treatment outcomes and minimize resistance development .
  • Comparative Studies : In comparative studies involving various NRTIs, oxathiolane derivatives have displayed superior efficacy and safety profiles. For instance, they have been shown to have fewer side effects compared to older nucleoside analogs like zidovudine (AZT) .

Properties

CAS No.

203986-01-0

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3-oxathiolane

InChI

InChI=1S/C13H12OS/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2

InChI Key

XAXBBXDAWOTOFY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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